

# Molecular Structure and Stereochemical Considerations

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## Compound of Interest

Compound Name: 1,4-Dibromo-2-methylbutane

Cat. No.: B13605250

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**1,4-Dibromo-2-methylbutane** possesses a chiral center at the second carbon (C2), which has a significant impact on its NMR spectra.<sup>[1][2]</sup> The presence of this stereocenter renders the molecule asymmetric, leading to the chemical non-equivalence of protons and carbons that might otherwise appear identical.

Below is a diagram illustrating the structure and numbering of **1,4-dibromo-2-methylbutane**.

Caption: Molecular structure of **1,4-dibromo-2-methylbutane** with atom numbering.

A crucial consequence of the chirality at C2 is the diastereotopicity of the methylene protons on C1 and C3.<sup>[3][4]</sup> Diastereotopic protons are chemically non-equivalent and therefore resonate at different chemical shifts and exhibit distinct coupling patterns.<sup>[5]</sup> This phenomenon arises because replacing each of these protons with another group would result in the formation of diastereomers.

## Predicted <sup>1</sup>H NMR Spectrum

The proton NMR spectrum of **1,4-dibromo-2-methylbutane** is predicted to show five distinct signals, each with a specific chemical shift, integration, and multiplicity. The presence of the electronegative bromine atoms will deshield adjacent protons, shifting their signals downfield.

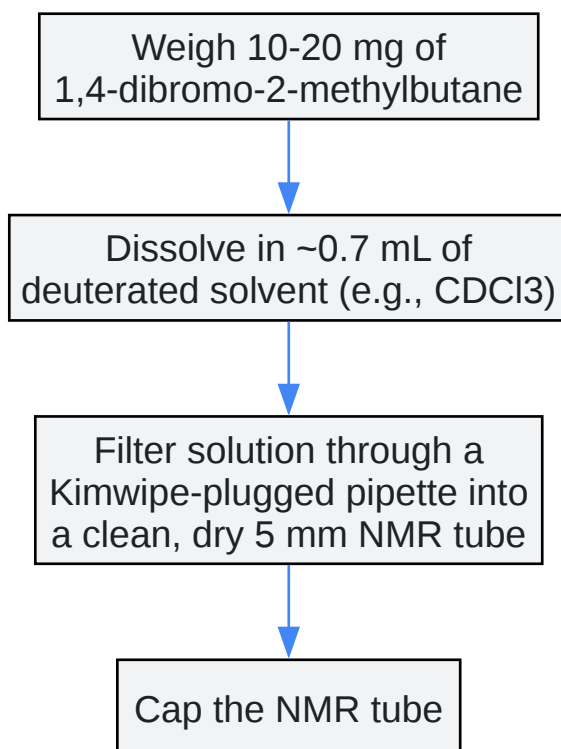
Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration
H5 (-CH <sub>3</sub> )	~1.1	Doublet (d)	3H
H3a, H3b	~1.9 - 2.2	Multiplet (m)	2H
H2	~2.3	Multiplet (m)	1H
H4	~3.4	Triplet (t)	2H
H1a, H1b	~3.5 - 3.7	Multiplet (m)	2H

#### Analysis of Predicted <sup>1</sup>H NMR Signals:

- H5 (-CH<sub>3</sub>): These three protons are coupled to the single proton on C2, resulting in a doublet.
- H3a and H3b: These methylene protons are diastereotopic due to the chiral center at C2.<sup>[3]</sup> They will have different chemical shifts and will couple to each other (geminal coupling) and to the protons on C2 and C4, leading to a complex multiplet.
- H2: This methine proton is coupled to the three methyl protons (H5), the two methylene protons on C3, and the two methylene protons on C1, resulting in a complex multiplet.
- H4: These methylene protons are coupled to the two protons on C3, resulting in a triplet.
- H1a and H1b: These methylene protons are also diastereotopic due to the chiral center at C2.<sup>[4]</sup> They will have different chemical shifts and will couple to each other (geminal coupling) and to the proton on C2, resulting in a complex multiplet, likely a doublet of doublets for each.

The diagram below illustrates the predicted spin-spin coupling interactions in **1,4-dibromo-2-methylbutane**.

## Sample Preparation



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## Sources

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